An In-depth Technical Guide to 3-Hydroxycoumarin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 3-Hydroxycoumarin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycoumarin, a naturally occurring phenolic compound belonging to the benzopyrone family, has garnered significant attention in the scientific community for its diverse chemical reactivity and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of 3-hydroxycoumarin, with a focus on experimental details and underlying mechanisms.
Chemical Structure and Identification
3-Hydroxycoumarin (IUPAC name: 3-hydroxychromen-2-one) is characterized by a benzene ring fused to an α-pyrone ring, with a hydroxyl group substituted at the C3 position. This hydroxyl group imparts acidic properties to the molecule and is crucial for its chemical reactivity and biological functions. The molecule can exist in tautomeric keto-enol forms.
The key identifiers for 3-Hydroxycoumarin are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-hydroxychromen-2-one |
| CAS Number | 939-19-5 |
| Molecular Formula | C₉H₆O₃ |
| Molecular Weight | 162.14 g/mol |
| InChI | InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H |
| SMILES | O=C1OC2=CC=CC=C2C=C1O |
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxycoumarin is presented in the following table.
| Property | Value | Reference |
| Melting Point | 153-157 °C | [1][2] |
| Boiling Point | Not experimentally determined | [3] |
| Water Solubility (predicted) | 2.23 g/L | [4] |
| pKa (strongest acidic, predicted) | 9.8 | [4] |
| LogP (predicted) | 1.09 | [4] |
| Appearance | Solid | [5] |
Synthesis of 3-Hydroxycoumarin
Several synthetic routes to 3-hydroxycoumarin have been reported, with a common method involving the condensation of a salicylaldehyde derivative with an N-acetylglycine.[4]
Experimental Protocol: Synthesis from Salicylaldehyde and N-Acetylglycine
This protocol is adapted from the method proposed by Trivedi and Sethna.[4]
Materials:
-
Salicylaldehyde
-
N-Acetylglycine
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ethanol
-
3N Hydrochloric Acid
Procedure:
-
An equimolar mixture of salicylaldehyde and N-acetylglycine is heated for 1 hour in the presence of 1 equivalent of anhydrous sodium acetate and 2 equivalents of acetic anhydride.[4]
-
The intermediate product, 3-acetamidocoumarin, is then dissolved in a minimal amount of alcohol.
-
The solution is heated under reflux with 3N hydrochloric acid for 3 to 4 hours.[4]
-
3-Hydroxycoumarin is isolated by cooling the reaction mixture, leading to its precipitation.[4]
The logical workflow for this synthesis is depicted in the following diagram.
Biological Activities and Potential Therapeutic Applications
3-Hydroxycoumarin exhibits a wide array of biological activities, making it a molecule of interest for drug development.
Antioxidant Activity
3-Hydroxycoumarin is a potent antioxidant, capable of scavenging free radicals. Its antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
This protocol provides a general procedure for assessing the antioxidant activity of 3-hydroxycoumarin.[6]
Materials:
-
3-Hydroxycoumarin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol (typically 0.1 mM) is prepared and its absorbance at 517 nm is adjusted to be around 1.0.[6]
-
Reaction mixture: A solution of 3-hydroxycoumarin at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
Enzyme Inhibition
3-Hydroxycoumarin has been shown to inhibit several enzymes, including 15-lipoxygenase (15-LOX-1) and tyrosinase.
15-LOX-1 is an enzyme implicated in inflammation and certain cancers. 3-Hydroxycoumarin acts as a redox inhibitor of human 15-LOX-1.[7][8]
This protocol is based on a common method for assessing 15-LOX inhibition.[2]
Materials:
-
3-Hydroxycoumarin
-
15-Lipoxygenase from soybean ("Lipoxidase")
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Enzyme and inhibitor pre-incubation: The 15-lipoxygenase enzyme solution is incubated with a solution of 3-hydroxycoumarin (dissolved in DMSO) for a short period (e.g., 5 minutes) at room temperature.[2]
-
Reaction initiation: The enzymatic reaction is initiated by adding the substrate, linoleic acid.
-
Measurement: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time.[2]
-
Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Induction of Apoptosis in Cancer Cells
Several studies have indicated that coumarin derivatives can induce apoptosis (programmed cell death) in various cancer cell lines. This process is often mediated through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. While research on 7-hydroxycoumarin has shown clear induction of caspase-3 activation, the specific pathways for 3-hydroxycoumarin are still under active investigation.[9][10] It is hypothesized that 3-hydroxycoumarin may also induce apoptosis through the intrinsic (mitochondrial) pathway.
The proposed general mechanism involves the following steps:
-
3-Hydroxycoumarin treatment leads to mitochondrial membrane potential depolarization.
-
This triggers the release of cytochrome c from the mitochondria into the cytosol.
-
Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.
-
Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
A simplified representation of this proposed apoptotic pathway is shown below.
Conclusion
3-Hydroxycoumarin is a versatile molecule with a rich chemistry and a promising profile of biological activities. Its antioxidant and enzyme-inhibitory properties, coupled with its potential to induce apoptosis in cancer cells, make it a valuable lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly in relation to specific signaling pathways, and to explore its full therapeutic potential in preclinical and clinical settings.
References
- 1. 3-ヒドロキシクマリン | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 3-Hydroxycoumarin (FDB022869) - FooDB [foodb.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-Hydroxycoumarin | C9H6O3 | CID 13650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. A novel class of human 15-LOX-1 inhibitors based on 3-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
